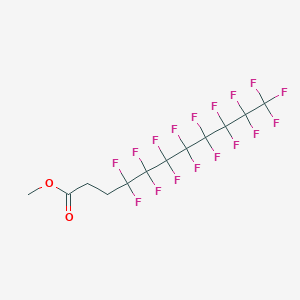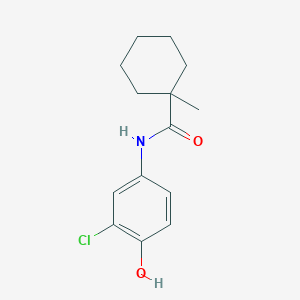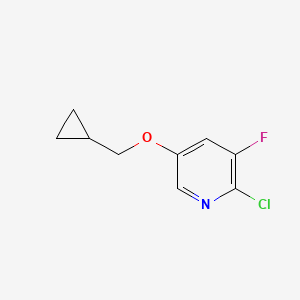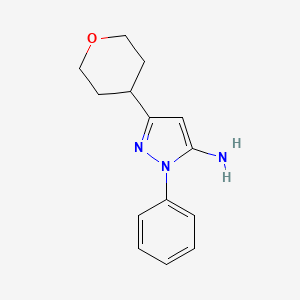
Tin arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin arsenide: is a compound composed of tin and arsenicThis compound is a crystalline solid that exhibits semiconductor properties, making it valuable for use in electronic devices and photo-optic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin arsenide can be synthesized using various methods. One common approach involves the reaction of tin with arsenic under controlled conditions. For example, this compound nanocrystals can be synthesized using a colloidal synthetic strategy, where the size of the nanocrystals can be tuned in the range of 3.2–8.0 nm . Another method involves the preparation and crystal structure analysis of this compound phases, such as Sn₄As₃, using techniques like X-ray diffraction .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions between tin and arsenic. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of pure this compound crystals. These methods are often used to produce this compound for use in electronic devices and other applications.
Análisis De Reacciones Químicas
Types of Reactions: Tin arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of tin and arsenic in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and other chemical species that can interact with the tin and arsenic atoms. For example, the reaction of this compound with oxygen can lead to the formation of tin oxide and arsenic trioxide.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce tin oxide and arsenic trioxide, while reduction reactions may yield elemental tin and arsenic.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tin arsenide is studied for its unique electronic properties and potential use in semiconductor devices. Researchers investigate its crystal structure, electronic band structure, and other properties to understand its behavior in various chemical environments .
Biology and Medicine: For example, tin-based compounds have shown promise in medical applications, such as drug delivery and imaging .
Industry: In industry, this compound is used in the manufacture of electronic devices, including transistors, light-emitting diodes, and solar cells.
Mecanismo De Acción
The mechanism of action of tin arsenide involves its interaction with other chemical species and its behavior as a semiconductor. The compound’s electronic properties are influenced by the arrangement of tin and arsenic atoms in its crystal structure. These properties allow this compound to conduct electricity and interact with light, making it useful in electronic and photo-optic applications .
Comparación Con Compuestos Similares
Gallium arsenide (GaAs): Gallium arsenide is another III-V semiconductor with similar electronic properties to tin arsenide.
Indium arsenide (InAs): Indium arsenide is a III-V semiconductor known for its high electron mobility and is used in high-speed electronic devices.
Aluminum arsenide (AlAs): Aluminum arsenide is another III-V semiconductor with applications in optoelectronics and high-frequency devices.
Uniqueness of this compound: this compound is unique due to its specific combination of tin and arsenic atoms, which gives it distinct electronic properties.
Propiedades
Número CAS |
91086-60-1 |
|---|---|
Fórmula molecular |
C8H10N4O2S |
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |
Clave InChI |
OPKFIKAYNXEJQA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
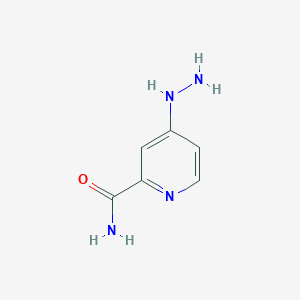
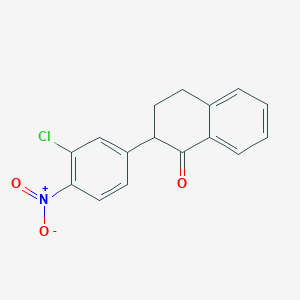

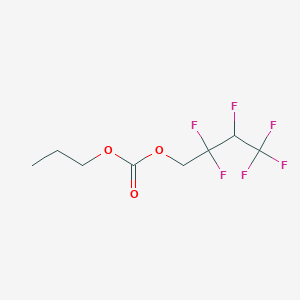

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
